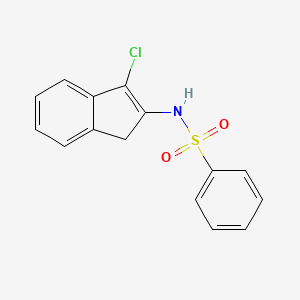
N-(3-Chloro-1H-inden-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloro-1H-inden-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an indene ring system substituted with a chlorine atom and a benzenesulfonamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-1H-inden-2-yl)benzenesulfonamide typically involves the reaction of 3-chloroindene with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Chloro-1H-inden-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the indene ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The indene ring can be oxidized to form corresponding indanone derivatives.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of substituted indene derivatives.
Oxidation Reactions: Formation of indanone derivatives.
Reduction Reactions: Formation of amine derivatives.
Applications De Recherche Scientifique
N-(3-Chloro-1H-inden-2-yl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and cellular uptake in cancer cell lines.
Industrial Applications: It is used in the synthesis of other bioactive compounds and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(3-Chloro-1H-inden-2-yl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is overexpressed in hypoxic tumor cells and plays a role in maintaining the pH balance within the tumor microenvironment. By inhibiting CA IX, the compound disrupts the pH regulation, leading to apoptosis (programmed cell death) in cancer cells . The molecular targets include the active site of CA IX, where the compound binds and inhibits its enzymatic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Bromo-1H-inden-2-yl)benzenesulfonamide
- N-(3-Fluoro-1H-inden-2-yl)benzenesulfonamide
- N-(3-Methyl-1H-inden-2-yl)benzenesulfonamide
Uniqueness
N-(3-Chloro-1H-inden-2-yl)benzenesulfonamide is unique due to the presence of the chlorine atom, which enhances its reactivity and biological activity compared to other halogen-substituted derivatives. The chlorine atom also contributes to the compound’s ability to inhibit carbonic anhydrase IX selectively, making it a valuable scaffold in medicinal chemistry .
Propriétés
Numéro CAS |
88576-70-9 |
|---|---|
Formule moléculaire |
C15H12ClNO2S |
Poids moléculaire |
305.8 g/mol |
Nom IUPAC |
N-(3-chloro-1H-inden-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H12ClNO2S/c16-15-13-9-5-4-6-11(13)10-14(15)17-20(18,19)12-7-2-1-3-8-12/h1-9,17H,10H2 |
Clé InChI |
NCCTXMPDFCVUCD-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C(=C1NS(=O)(=O)C3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


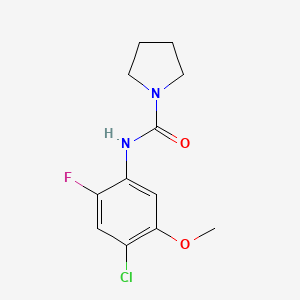
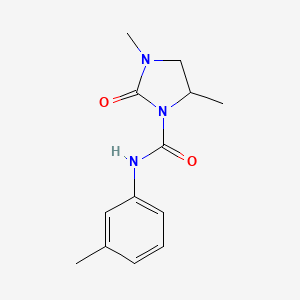
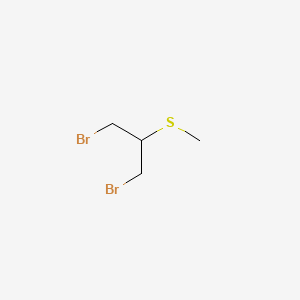
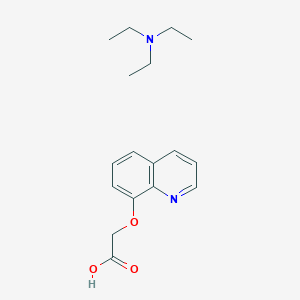
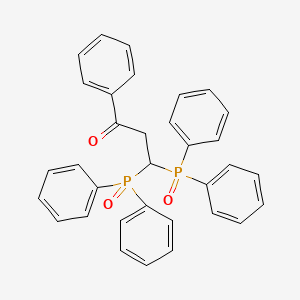

![(Propane-1,3-diyl)bis[diethyl(phenyl)phosphanium] dibromide](/img/structure/B14397607.png)
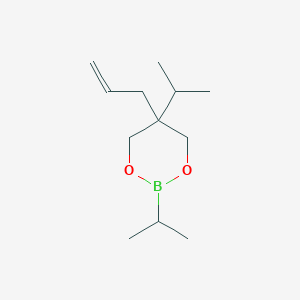
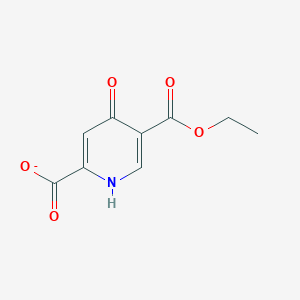

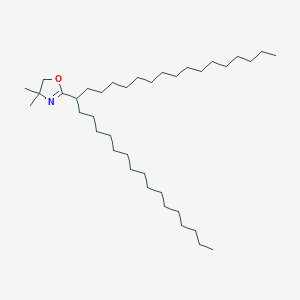

![3-[2-(3-Methylphenoxy)ethyl]aniline](/img/structure/B14397643.png)
amino}prop-2-enal](/img/structure/B14397646.png)
